molecular formula C5H3ClN4S B13649408 5-Chlorothiazolo[4,5-d]pyrimidin-7-amine

5-Chlorothiazolo[4,5-d]pyrimidin-7-amine

Cat. No.: B13649408
M. Wt: 186.62 g/mol
InChI Key: HNFZFBDAXWFNTR-UHFFFAOYSA-N
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Description

5-Chlorothiazolo[4,5-d]pyrimidin-7-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the thiazolopyrimidine family, known for its diverse biological activities. The presence of a chlorine atom at the 5th position and an amine group at the 7th position of the thiazolopyrimidine ring system contributes to its unique chemical properties and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorothiazolo[4,5-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with cyanamide in the presence of a base, followed by chlorination using phosphorus oxychloride. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide or acetonitrile to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 5-Chlorothiazolo[4,5-d]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Chlorothiazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

    Thiazolo[4,5-d]pyrimidin-7-amine: Lacks the chlorine atom at the 5th position.

    5-Bromothiazolo[4,5-d]pyrimidin-7-amine: Contains a bromine atom instead of chlorine at the 5th position.

    5-Methylthiazolo[4,5-d]pyrimidin-7-amine: Contains a methyl group at the 5th position.

Uniqueness: The presence of the chlorine atom at the 5th position in 5-Chlorothiazolo[4,5-d]pyrimidin-7-amine enhances its reactivity and potential biological activity compared to its analogs. This unique substitution pattern allows for specific interactions with molecular targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C5H3ClN4S

Molecular Weight

186.62 g/mol

IUPAC Name

5-chloro-[1,3]thiazolo[4,5-d]pyrimidin-7-amine

InChI

InChI=1S/C5H3ClN4S/c6-5-9-3(7)2-4(10-5)8-1-11-2/h1H,(H2,7,9,10)

InChI Key

HNFZFBDAXWFNTR-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=NC(=NC(=C2S1)N)Cl

Origin of Product

United States

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